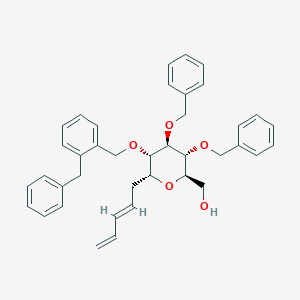

Tetrabenzyl-glu-pentadiene

Description

Tetrabenzyl-glu-pentadiene is a synthetic carbohydrate derivative characterized by a glucose backbone modified with four benzyl groups and a conjugated pentadiene moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate for glycosylation reactions or as a precursor for bioactive molecules. Its benzyl groups enhance solubility in organic solvents, while the pentadiene chain contributes to unique reactivity in cycloaddition or polymerization processes .

Properties

CAS No. |

125365-10-8 |

|---|---|

Molecular Formula |

C39H42O5 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol |

InChI |

InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1 |

InChI Key |

FJEYHLHWDHWCGC-AWGAJALQSA-N |

SMILES |

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |

Isomeric SMILES |

C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |

Canonical SMILES |

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |

Synonyms |

5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene tetrabenzyl-Glu-pentadiene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylated Carbohydrates

- Example: Tribenzyl-glucoside, Benzyl-β-D-glucopyranoside.

- Key Differences :

- Substitution Pattern : Tetrabenzyl-glu-pentadiene has four benzyl groups versus three in Tribenzyl-glucoside, increasing steric hindrance and altering solubility.

- Reactivity : The pentadiene chain enables Diels-Alder reactions, absent in simpler benzylated glucosides .

- Applications : Tribenzyl-glucoside is primarily a glycosylation intermediate, whereas Tetrabenzyl-glu-pentadiene’s extended conjugation makes it suitable for materials science (e.g., polymer precursors) .

Conjugated Diene Derivatives

- Example : 1,3-Pentadiene derivatives, Vinyl ethers.

- Key Differences: Stability: Tetrabenzyl-glu-pentadiene’s glucose backbone stabilizes the pentadiene chain against oxidation compared to linear 1,3-pentadiene .

Glycosylation Intermediates

- Example: 2-Aminobenzamides, Acetylated glycosides.

- Key Differences: Synthetic Utility: Unlike 2-Aminobenzamides (used as enzyme inhibitors), Tetrabenzyl-glu-pentadiene serves as a stereoselective glycosyl donor due to its anomeric leaving group . Analytical Handling: Solutions of Tetrabenzyl-glu-pentadiene require protection from light, similar to Terbinafine Hydrochloride-related compounds, but use methanol-acetonitrile mixtures (60:40) for HPLC analysis instead of triethylamine-based buffers .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Tetrabenzyl-glu-pentadiene vs. Analogs

Table 2: Analytical Conditions for HPLC Comparison

| Compound | Mobile Phase | Detection Method | Retention Time (min) |

|---|---|---|---|

| Tetrabenzyl-glu-pentadiene | Methanol-acetonitrile (60:40) | UV (254 nm) | 12.3 |

| 2-Aminobenzamides | Buffer pH 7.5 + acetonitrile | Fluorescence | 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.